1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,6-dihydropyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-4-3(1-6-8-4)2-7-9-5/h1-2H,(H,6,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICFIUZWDPJRQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C=NNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219631-04-6 | |
| Record name | 2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Characterization Techniques for 1h Pyrazolo 3,4 D Pyridazin 7 6h One Compounds
Spectroscopic Analysis Methodologies
Spectroscopic techniques are indispensable for elucidating the molecular structure of pyrazolo[3,4-d]pyridazine compounds. By probing the interaction of molecules with electromagnetic radiation, these methods reveal detailed information about functional groups, connectivity, and the electronic environment of atoms within the molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to particular bonds or groups. In the analysis of pyrazolo[3,4-d]pyridazine derivatives, IR spectra provide key diagnostic peaks.
For instance, in related 1H-pyrazolo[3,4-d]pyrimidine structures, characteristic stretching bands for N-H groups, including those from amines (NH₂) and the pyrazole (B372694) ring (NH), are typically observed in the region of 3190-3444 cm⁻¹. semanticscholar.org Specifically, the IR spectrum of 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine showed distinct stretching bands at 3444, 3352, and 3190 cm⁻¹ corresponding to its NH₂ and NH groups. semanticscholar.org Furthermore, C-H stretching vibrations from aliphatic groups appear in the 2950–2980 cm⁻¹ range, while aromatic C-H stretches are found around 3098 cm⁻¹. nih.govcore.ac.uk
Table 1: Characteristic IR Absorption Bands for Pyrazolo[3,4-d]pyridazine Analogs
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine/Amide) | Stretching | 3190 - 3444 |
| C-H (Aromatic) | Stretching | ~3098 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy provides information on the number, environment, and connectivity of protons. In derivatives of the pyrazolo[3,4-d]pyridazine core, the N-H proton of the pyrazole ring typically appears as a singlet in the downfield region of the spectrum. For example, in a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives, an exchangeable NH signal was observed as a broad singlet around 7–8 ppm. semanticscholar.orgnih.gov In another case, two distinct exchangeable signals were seen at δ 4.73 ppm (NH₂) and δ 9.89 ppm (NH). semanticscholar.org Protons on the aromatic rings of substituents typically resonate between 6.80 and 8.47 ppm. core.ac.uk Aliphatic protons, such as those on methyl groups, appear further upfield; for instance, a methyl group attached to an aromatic system was observed as a singlet at δ 2.52 ppm. core.ac.uk
¹³C NMR Spectroscopy maps the carbon skeleton of the molecule. The chemical shifts of carbon atoms are indicative of their hybridization and electronic environment. For a substituted 1H-pyrazolo[3,4-d]pyrimidine, aromatic and heterocyclic carbons resonate in the δ 94–157 ppm range. core.ac.uk For example, specific carbon signals have been assigned at δ 156.80, 149.51, 148.70, and 94.07 ppm for a complex derivative. core.ac.uk Carbons of aliphatic substituents, such as a methyl group, appear at much higher fields, for example, at δ 14.25 ppm. core.ac.uk
Table 2: Representative NMR Chemical Shifts (δ, ppm) for Protons in Pyrazolo[3,4-d]pyridazine Analogs
| Proton Type | Representative Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| NH (Pyrazole/Amide) | 7.0 - 12.06 | Singlet (broad or sharp) |
| NH₂ (Amine) | ~4.73 | Singlet |
| CH (Aromatic/Heterocyclic) | 6.80 - 8.47 | Doublet, Triplet, Multiplet |
Mass Spectrometry (GC-MS, EI-MS, HRMS, ESI)
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. Techniques like Electrospray Ionization (ESI) are commonly used for these heterocyclic systems, often revealing the protonated molecular ion [M+H]⁺. mdpi.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition. For example, for a 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridine derivative with the formula C₂₅H₂₈FN₆O, the calculated m/z for the [M+H]⁺ ion was 447.2303, and the experimentally found value was 447.2300, confirming the molecular formula. mdpi.com In another instance, the calculated m/z for the [M+Na]⁺ ion of a C₂₃H₂₄N₄O derivative was 395.1843, with the found value being 395.1850. mdpi.com The fragmentation patterns observed in the mass spectrum can also offer structural clues. asianpubs.orgresearchgate.net
Table 3: Example HRMS Data for Pyrazolo[3,4-b]pyridine Derivatives
| Molecular Formula | Ion Type | Calculated m/z | Found m/z |
|---|---|---|---|
| C₂₅H₂₈FN₆O | [M+H]⁺ | 447.2303 | 447.2300 |
| C₁₈H₁₅N₄O | [M+H]⁺ | 303.1240 | 303.1242 |
Single-Crystal X-ray Diffraction for Definitive Structure Elucidation
While spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray diffraction (SCXRD) offers the most definitive and unambiguous structural proof. mdpi.com This technique determines the precise spatial arrangement of atoms within the crystal lattice, providing accurate data on bond lengths, bond angles, and torsional angles. mdpi.commdpi.com
For related pyrazole heterocyclic systems, SCXRD has been used to confirm molecular geometries and study intermolecular interactions like hydrogen bonding. mdpi.comresearchgate.net For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined to be in the monoclinic space group P2₁/c. researchgate.net The analysis of another crystal, a triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, revealed detailed C-H···π interactions that stabilize the crystal packing. mdpi.com This level of detail is crucial for understanding the solid-state properties and intermolecular forces that govern the behavior of these compounds. mdpi.com
Elemental Analysis for Compositional Confirmation
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is compared against the calculated percentages for the proposed molecular formula. A close match between the found and calculated values serves as crucial evidence for the compound's purity and empirical formula.
For example, in the characterization of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (C₁₃H₁₄N₂O₂), the analysis yielded the following results:
Table 4: Elemental Analysis Data for a Substituted Pyrazole
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 67.81 | 67.79 |
| Hydrogen (H) | 6.13 | 6.15 |
The excellent agreement between the calculated and found percentages strongly supports the assigned molecular formula. researchgate.net This technique is a standard and essential step in the characterization of newly synthesized compounds. mdpi.commdpi.com
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its target protein at the molecular level.
Derivatives of the pyrazolo[3,4-d]pyridazine and the closely related pyrazolo[3,4-d]pyrimidine core have been the subject of numerous molecular docking studies to evaluate their potential inhibitory activity against a wide array of biological targets implicated in various diseases.
PDE5: Molecular modeling studies on pyrazolo[3,4-d]pyrimidin-4-(5H)-one derivatives have been conducted to investigate their binding mode as inhibitors of phosphodiesterase enzyme type 5 (PDE5). These studies revealed that the tested compounds exhibited a binding mechanism similar to that of vardenafil, a known PDE5 inhibitor.
COX-1 and COX-2: The pyrazole-pyridazine hybrid scaffold has been investigated for its interaction with cyclooxygenase (COX) enzymes. The design of these hybrids aims to selectively fit into the larger pocket of the COX-2 receptor without significantly affecting COX-1, a strategy to reduce gastrointestinal side effects associated with non-selective COX inhibitors nih.govdergipark.org.tr. Docking studies of 4,5-dihydro-1H-pyrazole derivatives have shown interactions with both COX-1 and COX-2 enzymes dergipark.org.tr. Similarly, novel pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazole derivatives have been shown through docking studies to bind to the active sites of both COX-1 and COX-2 mdpi.comresearchgate.net.
15-LOX: While specific docking studies on 1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one with 15-lipoxygenase (15-LOX) are not extensively documented, related pyrazolyl thiazolone hybrids have been investigated for their inhibitory actions against both COX-2 and 15-LOX, with docking simulations indicating potential binding interactions researchgate.net.
BTK: A series of pyrazolo[3,4-d]pyridazinone derivatives have been identified as a novel class of potent irreversible Bruton's tyrosine kinase (BTK) inhibitors. Molecular docking studies have shown that the 4-amino-dihydro-1H-pyrazolo[3,4-d]pyridazin-7-one scaffold shares an identical binding mode with BTK within the hinge region when compared to its interaction with FGFR.
CDK2: Docking studies of 1H-pyrazolo[3,4-d]pyrimidine derivatives with Cyclin-Dependent Kinase 2 (CDK2) have been performed to design and develop novel inhibitors. The results indicated that this series of compounds shows significant binding through various interactions, including hydrogen bonding and hydrophobic interactions, similar to known ligands researchgate.net. Docking of 1H-pyrazole derivatives with CDK2 has also revealed minimum binding energies, suggesting their potential as inhibitors nih.govbioinformation.netresearchgate.net.
ZIKV NS2B-NS3 Protease: In a notable study, 1H-Pyrazolo[3,4-d]pyridazin-7-one derivatives were synthesized and screened for their ability to interfere with Zika virus (ZIKV) infection. Molecular docking protocols targeted a specific compound to the NS2B-NS3 protease of ZIKV, revealing its action as a noncompetitive inhibitor that strongly binds to key amino acids (His51, Asp75, Ser135, Ala132, Tyr161).
Trypanothione Reductase: Molecular docking has been employed to screen for potential inhibitors of Trypanosoma cruzi trypanothione reductase (TcTR) from libraries of approved drugs nih.gov. While direct studies with this compound are not specified, the methodology is applicable for identifying novel trypanocidal agents targeting this essential parasitic enzyme nih.govfrontiersin.org.
Topo II: A virtual screening campaign combining structure-based pharmacophores and molecular docking identified a novel class of 1H-pyrazolo mdpi.comsemanticscholar.orgpyrimidines as inhibitors of human DNA topoisomerase IIα (htIIα).
HDAC: Molecular docking studies have been a key tool in designing selective inhibitors for histone deacetylase (HDAC) isoforms mdpi.com. While specific studies on this compound are not detailed, docking of pyrazine-linked 2-aminobenzamides has been used to investigate their interactions with class I HDACs mdpi.com. The pyrazole moiety has been incorporated into new chemotypes of HDAC1 inhibitors, with docking and molecular dynamics simulations used to study their interactions nih.gov.
FGFR1: Computational techniques, including covalent docking, have been used to explore the binding mechanism of pyrazolo[3,4-d]pyridazinone derivatives to Fibroblast growth factor receptor 1 (FGFR1) nih.govnih.gov. These studies are crucial for designing potent and covalent FGFR1 inhibitors nih.govnih.gov.
Src: The crystal structure of Src kinase in complex with a substrate-based inhibitor has been utilized to create a complex-based pharmacophore system for identifying novel inhibitors nih.gov.
The prediction of binding modes and affinities is a critical output of molecular docking simulations, providing a rationale for the observed biological activity and guiding further optimization. For instance, in the docking of pyrazolo[3,4-d]pyrimidine derivatives against wild-type and mutant EGFR, the calculated binding free energies ranged from -19.63 to -23.67 kcal/mol for EGFR^WT^ and -16.09 to -21.66 kcal/mol for EGFR^T790M^ semanticscholar.org. These values indicated good binding affinities towards the target semanticscholar.org. The binding affinity can be influenced by various interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are visualized and analyzed in docking studies researchgate.netnih.gov. For example, the docking of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors showed crucial hydrogen bond interactions with specific residues and π-π stacking with others, contributing to their binding affinity nih.gov.
| Target Protein | Interacting Residues | Predicted Binding Affinity (kcal/mol) |
| EGFR^WT^ | Val702, Cys773, Thr830, Asp831 | -19.63 to -23.67 semanticscholar.org |
| EGFR^T790M^ | Not specified | -16.09 to -21.66 semanticscholar.org |
| ZIKV NS2B-NS3 Protease | His51, Asp75, Ser135, Ala132, Tyr161 | Not specified |
| CDK2 | Not specified | -10.35 (kJ/mol for a derivative) nih.gov |
| PDE4 | Asp392, Asn395, Tyr233, Gln443, His234, Phe414, Phe446 | Not specified nih.gov |
Molecular Dynamics Simulations to Explore Ligand-Target Stability
Molecular dynamics (MD) simulations are employed to understand the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interactions predicted by molecular docking. For pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues targeting PDE4, MD simulations confirmed the stability of the docking-predicted binding sites and the reliability of the active conformations nih.gov. Similarly, MD simulations of pyrazolo[3,4-d]pyridazinone derivatives with FGFR1 were used to further validate the binding mechanism nih.gov. These simulations can reveal subtle conformational changes and the persistence of key interactions, such as hydrogen bonds, which are crucial for the ligand's inhibitory effect nih.gov.
Pharmacophore Modeling and Virtual Screening Applications for Lead Discovery
Pharmacophore modeling is a powerful tool in drug discovery for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. A five-point pharmacophore model (AHHRR) was developed for pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues, indicating that one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups are crucial for PDE4 inhibition nih.gov. Such models are used as 3D queries in virtual screening of compound libraries to identify novel hits with the desired biological activity nih.govdovepress.comnih.gov. The generation of a pharmacophore model can be based on a set of active ligands (ligand-based) or the structure of the target's active site (structure-based) nih.gov. For instance, a pharmacophore model for pyrazolo-pyridine scaffolds was developed as part of a strategy to identify novel inhibitors researchgate.net. These models play a significant role in lead discovery and optimization by filtering large databases to a manageable number of candidates for further experimental testing nih.govdovepress.com.
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, which are fundamental to their reactivity and interactions.
Frontier molecular orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron (nucleophilicity), while the LUMO energy relates to its ability to accept an electron (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule irjweb.com. A smaller gap suggests higher reactivity and lower stability, as less energy is required for electronic excitation irjweb.comwikipedia.org. This analysis is valuable for understanding the charge transfer interactions within the molecule and predicting its bioactivity irjweb.com. For instance, a large HOMO-LUMO gap indicates that charge transfer is occurring within the molecule, which can be a predictor of its biological activity irjweb.com.
Structure Activity Relationship Sar Studies of 1h Pyrazolo 3,4 D Pyridazin 7 6h One Derivatives
Positional and Substituent Effects on Biological Activity
The biological activity of 1H-pyrazolo[3,4-d]pyridazin-7(6H)-one derivatives is highly sensitive to the nature and position of substituents on both the pyrazole (B372694) and pyridazinone rings.
The nitrogen atom at position 6 of the pyridazinone ring is a key site for modification. SAR studies have demonstrated that the substituent at this position plays an essential role in determining the potency and selectivity of the compounds. For instance, in a series of pyrazolo[3,4-d]pyridazinones designed as phosphodiesterase 5 (PDE5) inhibitors, the presence of a benzyl (B1604629) group at the N-6 position was found to be critical for activity. nih.gov
In the development of Bruton's tyrosine kinase (BTK) inhibitors, exploration of different N-substituent groups on the pyridazinone ring was a key part of the optimization process. nih.gov A study systematically replaced the pyrazolo[3,4-d]pyrimidine core of ibrutinib (B1684441) with other scaffolds. Replacing the oxygen in a pyrazolo[3,4-d]oxazinone intermediate with a "NH" group led to the pyrazolo[3,4-d]pyridazinone derivative 8 , which exhibited a significant increase in enzymatic activity against BTK, with an IC50 of 2.1 nM. nih.gov
| Compound | Core Structure | R1 | R2 | BTK IC50 (nM) |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | Phenoxy | Acryloylpiperidine | - |
| 7 | Pyrazolo[3,4-d]oxazinone | Phenoxy | Acryloylpiperidine | Weaker potency |
| 8 | Pyrazolo[3,4-d]pyridazinone | Phenoxy | Acryloylpiperidine | 2.1 |
This table illustrates the effect of scaffold modification, including N-substitution in the pyridazinone ring, on BTK inhibitory activity.
Substituents on the pyrazole ring also significantly impact biological activity. In the context of PDE4 inhibitors, SAR studies revealed that the nature of the substituent at the N-2 position of the pyrazole ring was crucial. researchgate.net Compounds with 2-chloro-, 2-methyl-, and 3-nitrophenyl groups at this position demonstrated good activity. researchgate.net The pyrazole ring itself is recognized for its ability to act as a bioisostere of an aryl group, enhancing properties like lipophilicity and solubility, and facilitating better binding to receptor pockets. nih.gov
For PDE4 inhibitors, substitutions at position 4 and 6 of the pyridazinone moiety were also explored. An ethyl ester at position 4 and a small alkyl group at position 6 were found to be favorable for potent activity. researchgate.net Similarly, for PDE5 inhibitors, a benzyl group at position 6 of the pyrazolopyridazine system was deemed essential for activity. nih.gov
| Position | Favorable Substituents for PDE4 Inhibition researchgate.net |
| N-2 (Pyrazole) | 2-chlorophenyl, 2-methylphenyl, 3-nitrophenyl |
| C-4 (Pyridazine) | Ethyl ester |
| N-6 (Pyridazine) | Small alkyl group |
This table summarizes the favorable substituents at different positions of the this compound scaffold for PDE4 inhibition.
Bioisosteric Replacements in Scaffold Design and Optimization
Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. In the development of inhibitors based on the this compound scaffold, this approach has been successfully applied.
A notable example is the development of BTK inhibitors, where the pyrazolo[3,4-d]pyrimidine core of ibrutinib was systematically replaced. nih.gov Initial cleavage of the pyrazole ring resulted in a compound with weak activity. nih.gov Subsequent cyclization into different scaffolds, including pyrazolo[3,4-d]oxazinone, also yielded compounds with poor inhibitory activity. nih.gov However, the bioisosteric replacement of the oxygen atom in the oxazinone ring with a nitrogen atom to form the pyrazolo[3,4-d]pyridazinone core led to a dramatic increase in potency. nih.gov This highlights the unique and favorable properties of the pyridazinone ring in this context. nih.gov The pyridazine (B1198779) ring is known to be less lipophilic than a phenyl ring and can serve as an effective substitute for other azines and azoles. nih.gov
In another example, the pyrazolo[1,5-a]pyrimidine (B1248293) ring has been synthesized as a potential bioisosteric replacement for the 5-(1H-pyrrol-1-yl)pyrazole scaffold. researchgate.netunisi.it Furthermore, pyrazoles have been investigated as non-classical bioisosteres for amides. lookchem.com The pyrazole ring itself can be a target for bioisosteric replacement; series of thiazoles, triazoles, and imidazoles have been designed as bioisosteres for the 1,5-diarylpyrazole motif. nih.gov
Modulation of Linker and Warhead Moieties in Covalent Inhibitor Design
For covalent inhibitors, the linker and the electrophilic "warhead" are critical components that determine both reactivity and selectivity. The this compound scaffold has been utilized in the design of covalent inhibitors targeting fibroblast growth factor receptors (FGFRs). nih.gov
Further studies on pyrazolo[3,4-d]pyridazinone-based covalent FGFR inhibitors explored the structure-activity relationships of these components. nih.govresearchgate.net Balancing the reactivity and stability of the covalent reactive group is of high importance to minimize off-target effects and potential toxicity. researchgate.net For BTK inhibitors, the Michael acceptor moiety was also a subject of SAR studies. Replacing the acrylamide (B121943) with a vinyl sulfonamide resulted in a twofold decrease in activity. nih.gov The introduction of different substituents on the acrylamide itself also modulated the inhibitory potency. nih.gov
| Warhead/Linker Modification | Target | Effect on Activity | Reference |
| Acrylamide attached to benzene (B151609) linker | FGFR | Forms covalent bond with Cys488 | researchgate.net |
| Replacement of acrylamide with vinyl sulfonamide | BTK | 2-fold decrease in activity | nih.gov |
| Introduction of dimethyl aminomethyl group on acrylamide | BTK | Similar potency to parent acrylamide | nih.gov |
This table shows the impact of modulating the linker and warhead moieties on the activity of covalent inhibitors based on the pyrazolo[3,4-d]pyridazinone scaffold.
Elucidation of Structural Requirements for Enzyme Selectivity
Achieving selectivity is a major goal in drug design to minimize off-target effects. For inhibitors based on the this compound scaffold, specific structural features have been identified that contribute to enzyme selectivity.
In the development of PDE5 inhibitors, compound 11e (6-benzyl-3-methyl-1-isopropyl-4-phenylpyrazolo[3,4-d]pyridazin-7(6H)-one) showed a good activity and selectivity profile against PDE6. nih.gov This selectivity was attributed to the specific combination of substituents around the core scaffold.
Studies on pyrazolo[3,4-b]pyrid[az]ine derivatives as GSK-3 inhibitors have also highlighted the structural differences between selective and non-selective inhibitors, which can be explained by molecular docking studies. nih.gov
Influence of Molecular Features on Cytotoxic and Anti-migratory Activities
The this compound scaffold and its analogues have been investigated for their potential as anticancer agents, with studies focusing on their cytotoxic and anti-migratory effects. The molecular features of these compounds play a significant role in these activities.
In a study of pyrazolo[3,4-d]pyrimidine derivatives, compounds 14 and 15 , which feature a thioglycosidic substitution on a fused triazole ring, showed the most potent cytotoxic activities against MCF-7, HCT-116, and HepG-2 cancer cell lines. nih.gov This suggests that the nature of the substituent, particularly those that can interact with specific biological targets within the cancer cells, is crucial for cytotoxicity.
For pyrazolo[3,4-d]pyridazinone-based FGFR inhibitors, compound 10h not only exhibited potent enzymatic activity but also remarkably inhibited the proliferation of various cancer cells with FGFR dysregulation. nih.govresearchgate.net This compound was also shown to suppress the FGFR signaling pathway in cancer cells. researchgate.net The anti-proliferative activity is a direct consequence of the specific molecular interactions of the compound with its target, which are governed by the arrangement of its functional groups. While specific studies on the anti-migratory activities of this compound derivatives are less common, the inhibition of signaling pathways like FGFR, which are known to be involved in cell migration and invasion, suggests that these compounds could possess anti-migratory properties.
Biological Activity and Mechanistic Insights of 1h Pyrazolo 3,4 D Pyridazin 7 6h One Derivatives in Vitro Research
Enzyme Target Inhibition
Phosphodiesterase (PDE) Inhibition (e.g., PDE5, PDE4, PDE6)
Derivatives of the 1H-pyrazolo[3,4-d]pyridazin-7(6H)-one core have been investigated as inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate the cellular levels of cyclic nucleotides, such as cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).
One area of significant interest has been the inhibition of phosphodiesterase 5 (PDE5). A series of pyrazolo[3,4-d]pyridazinones were synthesized and evaluated for their potential as peripheral vasodilators by targeting PDE5 extracted from human platelets. Several of these compounds demonstrated inhibitory concentrations (IC50) in the micromolar range, from 0.14 to 1.4 µM. Notably, compound 11e (6-benzyl-3-methyl-1-isopropyl-4-phenylpyrazolo[3,4-d]pyridazin-7(6H)-one) exhibited a favorable activity and selectivity profile against phosphodiesterase 6 (PDE6). Structure-activity relationship (SAR) studies highlighted the critical role of the benzyl (B1604629) group at the 6-position of the pyrazolopyridazine system for potent PDE5 inhibition.
| Compound | Target | IC50 (µM) | Selectivity |
|---|---|---|---|
| Pyrazolo[3,4-d]pyridazinone Derivatives | PDE5 | 0.14 - 1.4 | - |
| 6-benzyl-3-methyl-1-isopropyl-4-phenylpyrazolo[3,4-d]pyridazin-7(6H)-one (11e) | PDE5 | - | Good vs. PDE6 |
Kinase Inhibition
The this compound scaffold has been successfully utilized to develop potent and irreversible inhibitors of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development and signaling. Researchers have described the discovery of a novel 4-amino-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one scaffold that led to the identification of highly potent BTK inhibitors.
A key example from this series, compound 8 , which incorporates an acrylamide (B121943) moiety as a Michael acceptor, demonstrated potent and irreversible inhibition of BTK. This compound was designed to form a covalent bond with the Cys481 residue in the active site of the BTK enzyme.
| Compound | Target | Inhibition Type |
|---|---|---|
| Compound 8 (4-amino-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one derivative) | BTK | Irreversible |
While extensive research has been conducted on pyrazolo-fused heterocycles as inhibitors of cyclin-dependent kinases (CDKs), specific data for the this compound core is limited in the scientific literature. However, studies on closely related scaffolds provide valuable insights. For instance, derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent and selective inhibitors of both CDK1 and CDK2. One such derivative, BMS-265246, exhibited IC50 values of 6 nM and 9 nM against CDK1/cycB and CDK2/cycE, respectively.
A study on a positional isomer, 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine, revealed moderate inhibitory activity against CDK-2/cyclin A2 with an IC50 value of 0.55 µM. Although not the exact scaffold, this finding suggests the potential of the broader pyrazolopyridazine framework for CDK inhibition. Further investigation is required to determine the specific CDK inhibitory activity of this compound derivatives.
The potential of this compound derivatives as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in various cellular processes, is an area that warrants further exploration. While research has identified GSK-3 inhibitors from other classes of pyrazolo-fused heterocycles, such as 5-aryl-pyrazolo[3,4-b]pyridazines, specific in vitro inhibitory data for the this compound scaffold against GSK-3 is not extensively reported in the current body of scientific literature.
To date, there is a lack of specific in vitro research findings detailing the inhibitory activity of this compound derivatives against P21-Activated Kinase 1 (PAK1). PAK1 is a serine/threonine kinase that plays a role in cytoskeletal dynamics, cell motility, and survival. Future studies are needed to explore the potential of this chemical scaffold to target PAK1.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Currently, there is a lack of specific in vitro research data on the direct inhibition of Fibroblast Growth Factor Receptor (FGFR) by derivatives of this compound. However, studies on the closely related pyrazolo[3,4-b]pyridine scaffold have demonstrated potent and selective FGFR kinase inhibition. These findings suggest that the broader pyrazolopyridine and its analogues are of interest in the development of FGFR inhibitors. For instance, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were designed and synthesized, with some compounds showing significant antitumor activity in FGFR1-driven xenograft models nih.govscispace.com. The research highlighted the importance of the N(1)-H of the pyrazolopyridine moiety for hydrogen bonding interactions within the FGFR1 kinase domain scispace.com. While this provides a rationale for exploring similar scaffolds, specific inhibitory activities and mechanistic insights for this compound derivatives against FGFR are not yet available in the reviewed literature.
ERK2 Inhibition
In vitro research specifically investigating the inhibition of ERK2 by this compound derivatives is not currently available. Studies on related but structurally distinct heterocyclic systems have been reported. For instance, a series of pyrazolo[3,4-c]pyridazine derivatives were investigated as ERK2 inhibitors, with crystal structures revealing their binding mode nih.gov. Additionally, 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives have been discovered and optimized as potent and selective inhibitors of ERK2 nih.gov. These examples demonstrate that pyridazine (B1198779) and pyrimidine-based scaffolds can be effective inhibitors of ERK2, but direct evidence for the this compound core is absent from the current scientific literature.
HIV-1 Reverse Transcriptase Inhibition
Currently, there are no in vitro studies reporting the inhibition of HIV-1 reverse transcriptase by derivatives of this compound. Research into anti-HIV agents has explored a variety of heterocyclic compounds. For example, a series of novel pyrazolo[4,3-c]pyridin-4-one derivatives were synthesized and screened for their anti-HIV activity, with some compounds showing potent inhibition of HIV-1 reverse transcriptase researchgate.netnih.gov. These active compounds were identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) researchgate.netnih.gov. While this indicates that pyrazole-based fused systems can exhibit anti-HIV-1 activity, specific data for the this compound scaffold is not available in the reviewed literature.
NF-κB Pathway Modulation
There is a lack of direct in vitro evidence concerning the modulation of the NF-κB pathway by derivatives of this compound. However, research on a related scaffold, 1H-pyrazolo[3,4-d]pyrimidine, has shown significant activity in this area. A novel 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative, referred to as INH #1, has been investigated for its NF-κB inhibitory effects nih.gov. This compound demonstrated anti-inflammatory properties in several mouse models by suppressing inflammatory mediators and cellular immune responses, indicating its potential as a novel and potent anti-inflammatory agent that targets the NF-κB pathway nih.gov. While this highlights the potential of the broader pyrazolopyrimidine family in modulating NF-κB signaling, specific studies on this compound are not yet available.
Antimicrobial Activity
Several new pyrazolo[3,4-d]pyridazin derivatives have been synthesized and evaluated for their in vitro antimicrobial activities against a panel of Gram-negative and Gram-positive bacteria, as well as fungi. In one study, a series of derivatives were prepared from the reaction of two novel 1H-pyrazole-3-carboxylic acids and various hydrazines capes.gov.br. The antimicrobial screening revealed that compounds designated as 7e and 7f exhibited the highest antimicrobial activities, with minimum inhibitory concentrations (MICs) ranging from 0.31 to less than 0.0024 mg/mL capes.gov.br. Another study reported the synthesis of new pyrazolo-pyridazine derivatives and their evaluation against six microbial strains. Among the synthesized compounds, 4d , 4e , and 4f showed significant antibacterial action, while 4c and 4d displayed potential antifungal activity. Compound 4d , identified as 5-(4-Chlorophenyl)-3-(4-fluorophenyl)-3,3a,4,7-tetrahydro-2H-pyrazolo[3,4-c]pyridazine, was noted for its broad-spectrum antimicrobial action ignited.in.
The general structure of pyrazolo[3,4-c]pyridazine has also been investigated, with some derivatives showing good antimicrobial activity against various microorganisms, including Escherichia coli, Bacillus megaterium, Bacillus subtilis, Fusarium proliferatum, Trichoderma harzianum, and Aspergillus niger nih.gov.
In Vitro Antimicrobial Activity of this compound Derivatives
| Compound | Microorganism | Activity (MIC in mg/mL) | Reference |
|---|---|---|---|
| 7e | Gram-negative bacteria, Gram-positive bacteria, Fungi | 0.31 to <0.0024 | capes.gov.br |
| 7f | Gram-negative bacteria, Gram-positive bacteria, Fungi | 0.31 to <0.0024 | capes.gov.br |
| 4d | Bacteria and Fungi | Significant antibacterial and potential antifungal activity | ignited.in |
| 4e | Bacteria | Significant antibacterial action | ignited.in |
| 4f | Bacteria | Significant antibacterial action | ignited.in |
| 4c | Fungi | Potential antifungal activity | ignited.in |
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
A number of this compound derivatives have been synthesized and evaluated for their antibacterial properties. Certain compounds have exhibited significant activity against both Gram-positive and Gram-negative bacterial strains. For instance, compounds referred to as 7e and 7f in one study demonstrated high antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 0.31 to less than 0.0024 mg/ml. The pyrazole (B372694) nucleus, a core component of these derivatives, is recognized for its metabolic stability and broad pharmacological properties, including antibacterial effects. Research on related pyrazolo[3,4-b]pyridine derivatives also showed elevated activity towards anaerobic bacteria, while having lower activity against aerobic bacteria.
Specific pyrazolo-pyridazine derivatives have shown notable action against various bacterial species. For example, certain synthesized compounds were effective against Staphylococcus aureus and Micrococcus luteus (Gram-positive), as well as Escherichia coli and Klebsiella pneumoniae (Gram-negative). Another study on pyrazolo[3,4-b]pyridine derivatives reported moderate antibacterial activity against Bacillus subtilis and Staphylococcus aureus (Gram-positive), and Escherichia coli (Gram-negative).
Table 1: Antibacterial Activity of Selected Pyrazolo[3,4-d]pyridazine Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 7e, 7f | Gram-positive & Gram-negative bacteria | 0.31 to <0.0024 mg/ml | |
| 4i, 4'f, 4''d, 4''e, 4''f | Gram-positive & Gram-negative bacteria | Significant action | |
| 4''l | Gram-positive & Gram-negative bacteria | Significant action |
Antifungal Efficacy
The antifungal potential of this compound derivatives has also been a subject of investigation. Studies have revealed that certain derivatives possess potent antifungal properties. For example, compounds 7e and 7f showed high activity against fungi with MIC values from 0.31 to less than 0.0024 mg/ml. Another study highlighted a series of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives, with compound 8Vc exhibiting significant antifungal activity against Valsa mali and Physalospora piricola, with EC50 values of 0.22 and 0.55 mg/L, respectively. The mechanism of action for compound 8Vc against Valsa mali is believed to involve altering mycelial morphology and increasing cell membrane permeability. Furthermore, other pyrazolo-pyridazine derivatives have also demonstrated potent antifungal activity.
Table 2: Antifungal Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound/Derivative | Fungal Strain | Activity (EC50) | Reference |
|---|---|---|---|
| 8Vc | Valsa mali | 0.22 mg/L | |
| 8Vc | Physalospora piricola | 0.55 mg/L | |
| 8IIId | Valsa mali | 1.93 mg/L |
Antileishmanial Activity (e.g., against Promastigote and Amastigote Forms)
Novel 4-N-acylhydrazone pyrazolo[3,4-d]pyridazin-7-ones have been synthesized and tested for their activity against Leishmania amazonensis. In this study, five compounds were found to be active against both the promastigote and axenic amastigote forms of the parasite. The inhibitory concentration (IC50) values for these active compounds ranged from 11.7 to 40.3 µM for promastigotes and 3.84 to 25.2 µM for axenic amastigotes. The most active compound demonstrated a selectivity index of 59.9. Related pyrazole derivatives have also shown promise, with one compound being found to be more active than the standard drug miltefosine against Leishmania donovani.
**Table 3: Antileishmanial Activity of 4-N-Acylhydrazone Pyrazolo[3,4-d]pyridazin-7-ones against *Leishmania amazonensis***
| Compound | IC50 Promastigote (µM) | IC50 Axenic Amastigote (µM) | Reference |
|---|---|---|---|
| 1 | 20.2 | 17.4 | |
| 2 | 11.7 | 25.2 | |
| 3 | 16.2 | 3.84 | |
| 4 | 29.5 | 21.8 | |
| 5 | 40.3 | 22.7 |
Antiviral Activity (e.g., Zika Virus Inhibition)
Derivatives of this compound have been identified as potential inhibitors of the Zika virus (ZIKV). In one study, sixteen derivatives were synthesized and screened for their ability to interfere with ZIKV infection in a cell-based assay. Five of these compounds showed significant ZIKV inhibition with a selective index value greater than 4.6. Notably, compound 9b exhibited the best anti-ZIKV activity with a selectivity index of 22.4, having a half-maximal effective concentration (EC50) of 25.6 μM and a 50% cytotoxic concentration (CC50) of 572.4 μM. Molecular docking studies suggested that compound 9b may act as a noncompetitive inhibitor of the ZIKV NS2B-NS3 protease. Other research on a 1H-pyrazolo[3,4-d]pyrimidine scaffold also generated compounds with low micromolar antiviral activity against ZIKV.
Antiproliferative Activity (In Vitro Cell Line Studies)
Inhibition of Cancer Cell Line Proliferation (e.g., MCF-7, HepG-2, HCT-116, MDA-MB-231)
Derivatives of the pyrazolo[3,4-d]pyridazine core structure have demonstrated promising antiproliferative activity against a variety of human cancer cell lines. Nanoparticle formulations of a 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine showed promising cytotoxic activity against HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cell lines.
In a study focusing on pyrazolo[4,3-c]hexahydropyridine derivatives, one compound displayed excellent cytotoxic activity against MDA-MB-231 and MCF-7 breast cancer cell lines with IC50 values of 4.2 µM and 2.4 µM, respectively. Another series of pyrazole derivatives exhibited potent activity against the MCF-7 cell line with IC50 values ranging from 16.50 to 26.73 μM. Furthermore, a pyrazolo[3,4-d]pyridazine derivative, PPD-1, showed remarkable cytotoxicity against A549 (lung), HCT-116, and HepG-2 cell lines.
Anti-inflammatory Mechanisms (In Vitro Models)
Derivatives of the pyrazolo-pyridazine scaffold have demonstrated significant anti-inflammatory potential in vitro, primarily through the modulation of key enzymatic pathways and cytokine production involved in the inflammatory cascade.
One of the primary mechanisms identified is the inhibition of cyclooxygenase (COX) enzymes, particularly with a notable selectivity for the COX-2 isoform over COX-1. nih.govmdpi.com This selectivity is a key feature of modern anti-inflammatory agents. For instance, a series of pyrazole-pyridazine hybrids were assessed for their ability to inhibit COX-1 and COX-2 isoenzymes in vitro. nih.gov Certain trimethoxy derivatives from this series, 5f and 6f , were found to be highly potent and selective COX-2 inhibitors, with IC50 values of 1.50 µM and 1.15 µM, respectively, surpassing the activity of the reference drug celecoxib. nih.gov Similarly, studies on structurally related pyrazolo[3,4-d]pyrimidinone derivatives also highlighted strong selective COX-2 inhibition, with compound 5k showing an IC50 value of 0.266 µM and a high selectivity index. mdpi.com
Another established anti-inflammatory mechanism for this class of compounds is the inhibition of phosphodiesterase 4 (PDE4). researchgate.net PDE4 is a critical enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), a key secondary messenger in inflammatory cells. researchgate.netmdpi.com Inhibition of PDE4 leads to increased cAMP levels, which in turn suppresses the activity of immune and inflammatory cells. mdpi.com Pyridazinone derivatives bearing an indole moiety have been identified as potent PDE4 inhibitors, with a particular selectivity towards the PDE4B isoenzyme. researchgate.net
Beyond enzymatic inhibition, these derivatives also exert their anti-inflammatory effects by modulating the production of pro-inflammatory mediators and cytokines. In vitro studies using lipopolysaccharide (LPS)-induced RAW264.7 macrophages have shown that potent pyrazole-pyridazine hybrids can significantly inhibit the release of nitric oxide (NO) and prostaglandin-E2 (PGE-2). nih.gov Furthermore, these compounds effectively suppress the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govmdpi.com This multi-faceted approach of inhibiting both inflammatory enzymes and cytokine production underscores the therapeutic potential of this scaffold.
Table 1: In Vitro COX-2 Inhibitory Activity of Pyrazole-Pyridazine Hybrids
| Compound | Description | COX-2 IC50 (µM) | Reference |
|---|---|---|---|
| 5f | Trimethoxy Derivative | 1.50 | nih.gov |
| 6f | Trimethoxy Derivative | 1.15 | nih.gov |
| 6e | Bromo Derivative | Comparable to Celecoxib | nih.gov |
| Celecoxib | Reference Drug | - | nih.gov |
Other Pharmacological Activities (Mechanistic Focus)
Peripheral Vasodilatory Mechanisms
The vasodilatory effects of this compound derivatives are mechanistically linked to their ability to inhibit phosphodiesterase 5 (PDE5). PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells. By inhibiting PDE5, these compounds increase intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation.
A series of pyrazolo[3,4-d]pyridazinones were synthesized and evaluated as inhibitors of PDE5 extracted from human platelets. Several of these compounds displayed significant inhibitory activity, with IC50 values in the micromolar range (0.14-1.4 µM). Structure-activity relationship studies revealed that the presence of a benzyl group at the N-6 position of the pyrazolopyridazine system was crucial for potent and selective PDE5 inhibition.
Table 2: PDE5 Inhibitory Activity of Selected Pyrazolo[3,4-d]pyridazinones
| Compound Feature | PDE5 IC50 Range (µM) | Key Structural Element for Activity |
|---|---|---|
| Pyrazolo[3,4-d]pyridazinone Core | 0.14 - 1.4 | Benzyl group at position-6 |
Analgesic Mechanisms
The analgesic mechanism of pyrazolo-pyridazine derivatives is intrinsically linked to their anti-inflammatory action, specifically the inhibition of the COX-2 enzyme. Prostaglandins, synthesized by COX enzymes, are key mediators of pain and inflammation. By inhibiting COX-2, these compounds reduce the production of prostaglandins at the site of inflammation, thereby decreasing the sensitization of nociceptors (pain receptors) and producing an analgesic effect. The in vitro data demonstrating potent and selective COX-2 inhibition by compounds such as 5f and 6f (IC50 values of 1.50 µM and 1.15 µM, respectively) provide the mechanistic basis for their analgesic activity. nih.gov
Antipyretic Mechanisms
Similar to their analgesic effects, the antipyretic (fever-reducing) action of these compounds is mechanistically rooted in COX-2 inhibition. During a fever, pyrogens stimulate the production of prostaglandins (specifically PGE-2) in the hypothalamus, which elevates the hypothalamic set point for body temperature. By crossing the blood-brain barrier and inhibiting COX-2 within the central nervous system, pyrazolo-pyridazine derivatives can reduce the synthesis of PGE-2, leading to a resetting of the body's thermostat and a reduction in fever. The potent in vitro COX-2 inhibition observed for this class of compounds is the foundational mechanism for this effect. nih.govmdpi.com
Antidiabetic Activity
The pyrazole scaffold, a core component of the title compound, is associated with in vitro antidiabetic activity through at least two distinct mechanisms: inhibition of α-glucosidase and inhibition of dipeptidyl peptidase-4 (DPP-4).
α-Glucosidase Inhibition: α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose. Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby lowering postprandial blood glucose levels. nih.gov Various pyrazole and pyrazolone derivatives have been shown to inhibit α-glucosidase in vitro. researchgate.netsemanticscholar.org For example, 3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one demonstrated comparable α-glucosidase inhibition to the standard drug acarbose, with an IC50 value of 0.1 mg/mL. researchgate.net
DPP-4 Inhibition: DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). nih.gov Incretins stimulate insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, these compounds increase the levels of active incretins, leading to enhanced insulin release and improved glycemic control. nih.govdovepress.com Several pyrazoline-based compounds have been evaluated as DPP-4 inhibitors, with some derivatives showing significant in vitro inhibitory activity. anadolu.edu.tr For example, 1-(4-Methylsulfonylphenyl)-3-(2-furyl)-5-(1,3-benzodioxol-5-yl)-2-pyrazoline exhibited an IC50 value of 5.75 µM against DPP-4. anadolu.edu.tr
Table 3: In Vitro Antidiabetic Mechanisms of Pyrazole Derivatives
| Mechanism | Target Enzyme | Example Compound Class | IC50 Value |
|---|---|---|---|
| Carbohydrate Digestion Modulation | α-Glucosidase | 3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one | 0.1 mg/mL |
| Incretin System Enhancement | DPP-4 | 2-Pyrazoline derivative | 5.75 µM |
Antithrombotic Activity
In vitro studies have revealed that derivatives of the pyrazolo-pyridazine scaffold can interfere with thrombus formation through mechanisms targeting platelet function. One key mechanism is the inhibition of PDE5 within platelets, which, as previously noted, also contributes to vasodilation. Increased cGMP levels resulting from PDE5 inhibition interfere with platelet activation pathways, leading to reduced platelet aggregation.
Additionally, a more direct antiplatelet mechanism has been identified for the structurally related pyrazolo[3,4-b]pyridine scaffold: the selective inhibition of thromboxane synthase (TXS). nih.gov TXS is the enzyme responsible for converting prostaglandin H2 into thromboxane A2, a potent promoter of platelet aggregation and vasoconstriction. In vitro enzyme immunoassays confirmed that these derivatives could selectively inhibit TXS, thereby reducing the production of pro-thrombotic factors. nih.gov
Antidepressant Activity
No publicly available scientific literature was found that investigated the in vitro antidepressant activity of this compound derivatives.
Anticonvulsant Activity
There is no available data from in vitro studies concerning the anticonvulsant properties of this compound derivatives.
Advanced Drug Discovery and Development Strategies for 1h Pyrazolo 3,4 D Pyridazin 7 6h One
Lead Compound Identification and Optimization
The identification of lead compounds containing the 1H-Pyrazolo[3,4-d]pyridazin-7(6H)-one core has been a significant focus in medicinal chemistry. This scaffold has been identified as a promising starting point for developing inhibitors for various therapeutic targets. For instance, starting from antimicrobial lead compounds with a pyrazolo[3,4-d]pyridazine-7-one scaffold, researchers have synthesized and screened derivatives for their ability to interfere with Zika virus (ZIKV) infection. acs.orgnih.gov This led to the identification of several compounds with significant ZIKV inhibition. acs.org
In the quest for novel Bruton's tyrosine kinase (BTK) inhibitors, researchers identified the 4-amino-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one scaffold. nih.govnih.gov The initial lead optimization efforts for a series of pyrazolo[3,4-d]pyridazinone derivatives resulted in the discovery of highly potent irreversible BTK inhibitors. nih.govresearchgate.net The optimization process often involves modifying substituents at various positions of the core scaffold to improve potency, selectivity, and pharmacokinetic properties. For example, in the development of TANK-binding kinase 1 (TBK1) inhibitors, several rounds of optimization on a related 1H-pyrazolo[3,4-b]pyridine scaffold led to a compound with an IC50 value of 0.2 nM. researchgate.netnih.gov
A key aspect of lead optimization is the study of structure-activity relationships (SARs). For pyrazolo[3,4-d]pyrimidine derivatives targeting the Epidermal Growth Factor Receptor (EGFR), it was found that introducing an aniline moiety at the 4-position enhanced anticancer activity, whereas aliphatic amines were not beneficial. semanticscholar.orgnih.gov The optimization process can be extensive; for one series of pyrazolo[3,4-b]pyridin-6-one analogues, 61 compounds were synthesized and tested to identify a novel anticancer agent. rsc.org
The table below summarizes the activity of selected lead compounds and their optimized derivatives.
| Compound/Derivative | Target | Activity (IC50) | Key Optimization Finding |
| Compound 1 (Ibrutinib fragment) | BTK | 921 nM nih.gov | Poor initial activity, indicating need for cyclization and modification. nih.gov |
| Compound 8 (Optimized pyrazolo[3,4-d]pyridazinone) | BTK | 2.1 nM nih.govnih.gov | Novel scaffold discovery and linker/warhead optimization led to high potency. nih.govnih.gov |
| Compound 9b (Pyrazolo[3,4-d]pyridazine-7-one derivative) | ZIKV | EC50 = 25.6 μM acs.org | Modification of substituents at N2 and N6 positions yielded potent antiviral activity. nih.gov |
| Compound 15y (Optimized 1H-pyrazolo[3,4-b]pyridine) | TBK1 | 0.2 nM researchgate.netnih.gov | Multiple rounds of structural modification around R1 and R2 sites led to a highly potent inhibitor. nih.gov |
| Compound 12b (Pyrazolo[3,4-d]pyrimidine derivative) | EGFRWT | 0.016 μM semanticscholar.orgnih.gov | Introduction of specific aromatic moieties enhanced inhibitory activity against wild-type and mutant EGFR. semanticscholar.org |
Scaffold-Based Drug Design Approaches
The this compound structure is considered a "privileged scaffold," a concept describing molecular frameworks that can bind to a range of different biological targets. researchgate.netmdpi.com The related pyrazole (B372694) ring system is a cornerstone in many approved drugs, highlighting its importance in drug discovery. nih.govnih.govresearchgate.netsemanticscholar.org Specifically, the pyrazolo[3,4-d]pyrimidine scaffold, a close analogue, is recognized as a privileged structure for developing protein kinase inhibitors. nih.gov
Medicinal chemists utilize this scaffold as a foundational template for designing new drugs. For example, the 4-amino-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one scaffold was discovered as a novel central core in the search for new BTK inhibitors. nih.govnih.gov This scaffold-based approach allows for systematic modifications to achieve desired biological activity and drug-like properties. nih.gov Researchers have used the pyrazolo[3,4-d]pyridazine-7-one core to design compounds with potential antiviral activity by making chemical modifications to known antibacterial agents based on the same scaffold. acs.orgnih.gov
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold, which is structurally similar to the adenine moiety of ATP, makes it an excellent backbone for designing ATP-competitive kinase inhibitors. semanticscholar.orgnih.gov This approach has been applied to design inhibitors for targets such as FGFR and Src kinases. nih.gov The strategy involves taking a known scaffold and systematically altering peripheral chemical groups to optimize interactions with the target protein, as demonstrated in the development of dual BTK and PI3Kδ inhibitors from a 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold. nih.gov
Rational Drug Design Methodologies
Rational drug design relies on an understanding of the biological target and the molecular interactions governing ligand binding to develop new therapeutic agents. For compounds based on the this compound core, this approach has been successfully applied. For instance, in designing inhibitors for the Zika virus, researchers started with known antimicrobial compounds featuring the pyrazolo[3,4-d]pyridazine-7-one scaffold and rationally modified them to enhance antiviral activity. acs.orgnih.govresearchgate.net
A key component of rational design is the analysis of structure-activity relationships (SARs). By systematically altering parts of the molecule and assessing the impact on biological activity, chemists can deduce which chemical features are crucial for efficacy. For example, in a series of anticancer 1H-pyrazolo[3,4-d]pyrimidine derivatives, SAR studies revealed that the introduction of an aniline moiety was beneficial for cytotoxic activity, while aliphatic groups were not. semanticscholar.orgnih.gov Similarly, for TBK1 inhibitors based on a 1H-pyrazolo[3,4-b]pyridine scaffold, a rational design strategy was employed, starting from a screening hit and performing structural modifications to improve potency and selectivity, leading to a highly potent lead compound. researchgate.netnih.gov
Molecular docking studies are another critical tool in rational drug design, providing insights into how a molecule might bind to its target protein. For newly synthesized 1H-pyrazolo[3,4-d]pyrimidine derivatives, docking studies against both wild-type and mutant EGFR helped to understand their binding patterns and rationalize their potent inhibitory activity. semanticscholar.orgnih.gov This computational approach guides the design of new analogues with improved binding affinity and specificity.
The table below outlines various rational design strategies employed for this class of compounds.
| Design Strategy | Target | Key Findings | Reference |
| Lead Modification | ZIKV | Modification of known antimicrobial pyrazolo-pyridazines at N2 and N6 positions yielded potent anti-ZIKV compounds. | acs.orgnih.gov |
| SAR Analysis | EGFR | Aniline at the 4-position of the pyrazolo[3,4-d]pyrimidine scaffold enhanced anticancer activity. | semanticscholar.orgnih.gov |
| Scaffold Hopping & Docking | TBK1 | Starting from a screening hit, docking analysis guided modifications of the 1H-pyrazolo[3,4-b]pyridine core to achieve nanomolar potency. | nih.gov |
| Molecular Docking | EGFR | Docking studies confirmed the binding mode of potent inhibitors within the EGFR kinase domain, explaining their activity. | semanticscholar.orgnih.gov |
Development of Irreversible Inhibitors
A significant advancement in the development of drugs based on the this compound scaffold is the creation of irreversible inhibitors. These molecules form a stable, covalent bond with their target protein, leading to prolonged inhibition. This strategy has been particularly successful in the development of BTK inhibitors for autoimmune diseases. nih.govresearchgate.net
The design of these irreversible inhibitors often involves incorporating a reactive group, or "warhead," into the molecule. A commonly used warhead is an acrylamide (B121943) moiety, which acts as a Michael acceptor. nih.gov This group is designed to react with a specific nucleophilic residue, typically a cysteine, in the active site of the target enzyme. For BTK, this covalent bond is formed with Cysteine-481. nih.gov
The development process involves optimizing not only the core scaffold for binding but also the linker and the warhead to ensure efficient and specific covalent modification. Researchers successfully identified and optimized a series of pyrazolo[3,4-d]pyridazinone derivatives as a novel class of potent irreversible BTK inhibitors. nih.govresearchgate.net The lead compound from this series, compound 8, demonstrated high potency against the BTK kinase. nih.gov This was achieved by keeping the acrylamide moiety and exploring novel structural motifs for the central core, which led to the discovery of the 4-amino-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one scaffold. nih.govnih.gov
Therapeutic Potential and Future Research Directions
Derivatives of the this compound scaffold have demonstrated a wide range of pharmacological activities, indicating significant therapeutic potential across various diseases. researchgate.net Their application as potent and selective inhibitors of kinases like BTK and JAK3 suggests their utility in treating autoimmune disorders such as rheumatoid arthritis. nih.govnih.gov The efficacy of a pyrazolo[3,4-d]pyridazinone-based BTK inhibitor has been demonstrated in a mouse model of collagen-induced arthritis. nih.govresearchgate.net
In oncology, related pyrazolopyrimidine derivatives have been developed as inhibitors of c-Src kinase for neuroblastoma treatment and as EGFR inhibitors for lung and colorectal cancers. semanticscholar.orgnih.gov The broader pyrazole scaffold is a component of several FDA-approved anticancer drugs. nih.govnih.gov Furthermore, the identification of pyrazolo[3,4-d]pyridazine-7-one derivatives as inhibitors of the Zika virus highlights their potential as antiviral agents. acs.orgnih.gov The diverse biological activities associated with the azolo[d]pyridazinone scaffold include anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net
Future research will likely focus on several key areas. A primary direction is the continued optimization of these compounds to enhance their selectivity for specific targets, which can help minimize off-target effects. Improving pharmacokinetic profiles to ensure better oral bioavailability and duration of action remains a crucial goal. Further exploration of the scaffold's potential against other therapeutic targets, including different kinases, viruses, and bacteria, is warranted. The development of next-generation inhibitors, potentially including novel covalent inhibitors or allosteric modulators, represents another promising avenue for future drug discovery efforts based on this versatile scaffold.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, and what analytical methods validate its purity?
- Methodology : A common approach involves refluxing pyrazole derivatives with hydrazine hydrate in isopropanol (i-PrOH), followed by crystallization. For example, 2-methyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one was synthesized by stirring pyrazole and hydrazine hydrate in i-PrOH under reflux for 2 hours .
- Characterization : Elemental analysis (C, H, N), high-resolution mass spectrometry (HRMS), and / NMR are critical for confirming structure and purity. Discrepancies between calculated and found elemental values (e.g., C: 48.49% vs. 48.74%) highlight the need for iterative purification .
Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?
- Key Factors : Temperature, solvent polarity, and stoichiometric ratios significantly influence yield. For instance, prolonged reflux in i-PrOH reduces side reactions, while polar aprotic solvents (e.g., DMF) may enhance intermediate stability .
Advanced Research Questions
Q. What strategies enable regiodivergent synthesis of 1H- vs. 2H-pyrazolo[3,4-d]pyridazin-7(6H)-one derivatives?
- Methodology : Regioselectivity is controlled by reaction temperature and catalysts. At 110–120°C, 1H-isomers dominate, whereas Yb(OTf) in refluxing MeCN favors 2H-isomers. Computational studies suggest this divergence arises from transition-state energy differences in hydrazone intermediates .
- Validation : HRMS and NMR are used to distinguish isomers, with NMR chemical shifts for H-3 and H-4 protons providing diagnostic signals .
Q. What is the antiviral potential of this compound derivatives, and how do substituents affect activity?
- Biological Data : Ribofuranosyl-substituted derivatives (e.g., 8f, 9f) exhibit 2-fold higher anti-HSV-1 activity compared to parent compounds. Activity correlates with electron-withdrawing groups at position 6, which enhance binding to viral polymerase .
- SAR Insights : Substitution at N1 (ribofuranosyl) improves solubility and target engagement, while bulky aryl groups at position 3 reduce potency due to steric hindrance .
Q. How do computational studies clarify the mechanism of regioselectivity in pyrazolo-pyridazinone synthesis?
- Approach : Density functional theory (DFT) calculations model transition states to explain why Lewis acids like Yb(OTf) stabilize 2H-isomer pathways. Energy barriers for hydrazone cyclization are lower in MeCN due to solvent coordination effects .
Q. What structural modifications enhance inhibitory activity against aldose reductase?
- Design Principles : Isoxazolo-pyridazinone analogs with electron-withdrawing phenyl substituents (e.g., p-Cl) at position 6 show IC values comparable to Sorbinil. Acetic acid side chains at position 3 improve enzyme binding via hydrogen bonding .
Methodological Guidance
Q. How should researchers handle contradictions in reported biological activity data?
- Resolution : Cross-validate assays using standardized protocols (e.g., enzyme inhibition kinetics, cell-based HSV-1 plaque reduction). Discrepancies may arise from differences in cell lines (e.g., Vero vs. HeLa) or compound purity thresholds (>95% by HPLC) .
Q. What functionalization techniques enable diversification at position 7 of the pyridazinone core?
- Synthetic Routes : Benzylation or acetamide coupling at position 7 requires anhydrous conditions and catalysts like Pd(PPh). For example, N-(3,4-dimethoxyphenethyl)-2-(pyridazinonyl)acetamide was synthesized via DMF-mediated coupling, monitored by NMR for real-time progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
